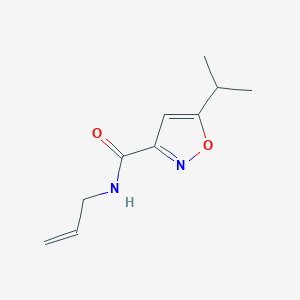![molecular formula C18H13N3O2S2 B4711175 1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE](/img/structure/B4711175.png)
1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE is a complex organic compound that features a benzimidazole core fused with a benzodioxole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-BENZIMIDAZOLE: A simpler analog with a benzimidazole core, known for its antimicrobial properties.
1,3-BENZODIOXOLE: A compound with a benzodioxole moiety, used in the synthesis of various pharmaceuticals.
1,3-THIAZOLE: A thiazole-containing compound, known for its role in the synthesis of antibiotics and other bioactive molecules.
Uniqueness
1H-1,3-BENZIMIDAZOL-2-YL {[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE is unique due to its multi-functional structure, which combines the properties of benzimidazole, benzodioxole, and thiazole. This structural complexity allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-2-(1,3-benzodioxol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-2-4-14-13(3-1)20-18(21-14)25-9-12-8-24-17(19-12)11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTQTJVCOLLEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4711097.png)
![N-(2-ETHOXYPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4711106.png)
![N~3~-(2-FURYLMETHYL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4711116.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylpropanamide](/img/structure/B4711132.png)



![4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B4711160.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)

![ethyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4711188.png)
![1-(4-FLUOROBENZOYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4711203.png)
![4-ethyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4711213.png)
